molecular formula C14H14N4O3S B1236087 2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide

2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide

Cat. No.: B1236087
M. Wt: 318.35 g/mol
InChI Key: JACCJEJIJCZTAM-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylanilino)-N-[(5-nitro-2-thiophenyl)methylideneamino]acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Nonlinear Optical Properties

Hydrazones similar to 2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide have been studied for their nonlinear optical properties. These studies indicate potential applications in optical device applications such as optical limiters and switches. The optical power limiting behavior of these compounds suggests their suitability in controlling light intensity in various optical systems (Naseema et al., 2010).

Antioxidant Ability

Some hydrazones, closely related in structure to the mentioned compound, have shown significant antioxidant abilities. This property is crucial for reducing oxidative stress, which is implicated in various diseases, including cancer and heart disease (Šermukšnytė et al., 2022).

Antihypertensive Properties

Hydrazide derivatives, similar to the compound , have been found to exhibit antihypertensive properties. They act as α-blocking agents, which are useful in the treatment of high blood pressure (Abdel-Wahab et al., 2008).

Antimalarial Activity

Certain hydrazones demonstrate antimalarial activity. These compounds have shown effectiveness against resistant strains of malaria parasites in animal models, suggesting potential therapeutic applications (Werbel et al., 1986).

Anti-tubercular Activity

Similar acyl hydrazonyl compounds have been synthesized and tested for their activity against Mycobacterium tuberculosis. This application is significant in the context of developing new therapeutic agents for tuberculosis (Cardoso et al., 2016).

Antimicrobial Properties

Hydrazones, including structures similar to this compound, have been found to possess antimicrobial properties, including activity against bacteria and fungi. This suggests potential applications in treating various infectious diseases (Jafari et al., 2017).

Properties

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35 g/mol

IUPAC Name

2-(2-methylanilino)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H14N4O3S/c1-10-4-2-3-5-12(10)15-9-13(19)17-16-8-11-6-7-14(22-11)18(20)21/h2-8,15H,9H2,1H3,(H,17,19)/b16-8+

InChI Key

JACCJEJIJCZTAM-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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